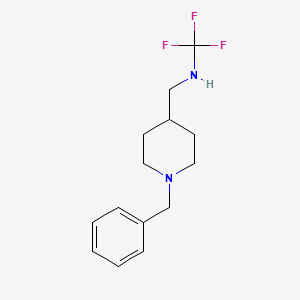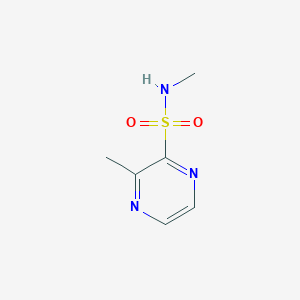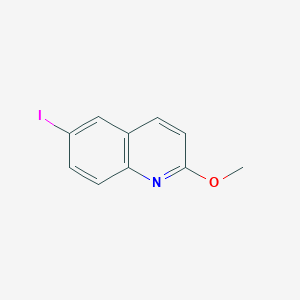
6-Iodo-2-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8INO It is a derivative of quinoline, where an iodine atom is substituted at the 6th position and a methoxy group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methoxyquinoline typically involves the iodination of 2-methoxyquinoline. One common method is the Sandmeyer reaction, where 2-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 6th position . Another approach involves the direct iodination of 2-methoxyquinoline using iodine and an oxidizing agent such as nitric acid .
Industrial Production Methods: the principles of green chemistry are often applied to optimize the synthesis process, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted reactions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Cyclization: Acidic or basic conditions are often employed to facilitate cyclization reactions.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline derivatives with different oxidation states.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
6-Iodo-2-methoxyquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-methoxyquinoline and its derivatives often involves the induction of oxidative stress in target cells. For example, in cancer cells, the compound can decrease cell proliferation and induce oxidative DNA damage, leading to cell cycle arrest and apoptosis . The molecular targets include various enzymes and pathways involved in redox homeostasis and DNA repair.
Comparación Con Compuestos Similares
6-Iodo-2-(trifluoromethyl)quinazolinone: This compound has similar structural features but includes a trifluoromethyl group, which enhances its antimicrobial activity.
6-Methoxyquinoline: Lacks the iodine atom but shares the methoxy group, making it less reactive in substitution reactions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of iodine, which can significantly alter their chemical properties and biological activities.
Uniqueness: 6-Iodo-2-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and biological activity. The iodine atom makes it a versatile intermediate for various substitution reactions, while the methoxy group can participate in oxidation and cyclization reactions, expanding its utility in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
6-iodo-2-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
Clave InChI |
GFZXSOINKWWSDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
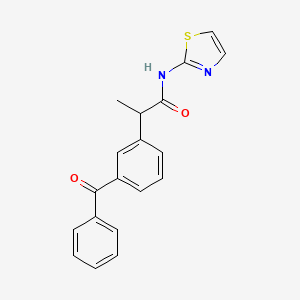
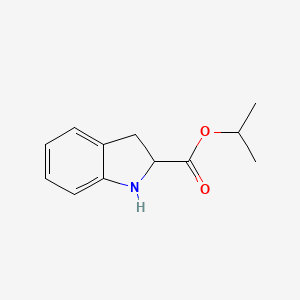
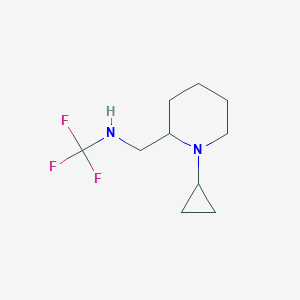
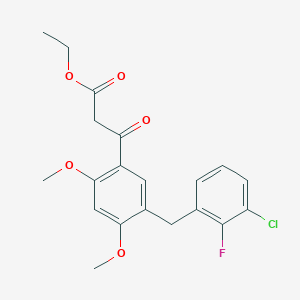
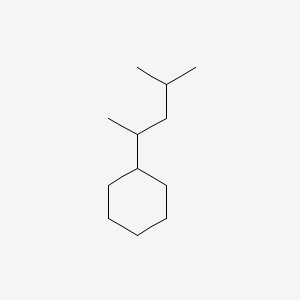
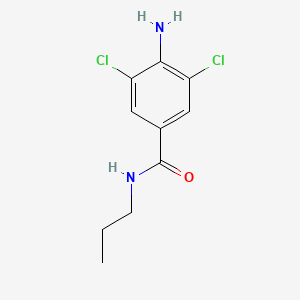
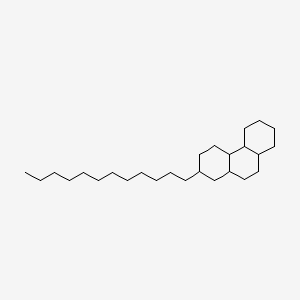
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
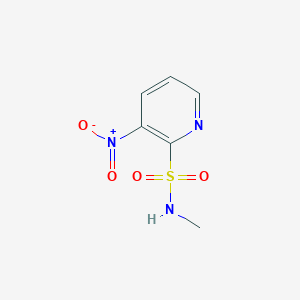
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
